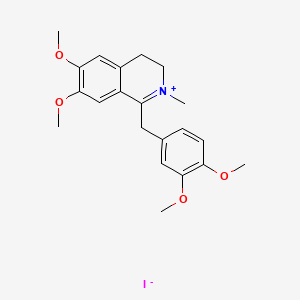
3,4-Dihydro-6,7-dimethoxy-2-methyl-1-veratrylisoquinolinium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dihydro-6,7-dimethoxy-2-methyl-1-veratrylisoquinolinium iodide is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by its complex structure, which includes methoxy groups and a veratryl group, making it a subject of interest in various fields of scientific research.
准备方法
The synthesis of 3,4-Dihydro-6,7-dimethoxy-2-methyl-1-veratrylisoquinolinium iodide can be achieved through several synthetic routes. One common method involves the Pomeranz–Fritsch–Bobbitt cyclization, which is a classical method for synthesizing the tetrahydroisoquinoline core . This method typically involves the reaction of a benzylamine derivative with an aldehyde under acidic conditions to form the isoquinoline structure. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
化学反应分析
3,4-Dihydro-6,7-dimethoxy-2-methyl-1-veratrylisoquinolinium iodide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. For example, oxidation of the compound can lead to the formation of quinolinium derivatives, while reduction can yield tetrahydroisoquinoline derivatives . Substitution reactions often involve the replacement of methoxy groups with other functional groups, leading to a variety of products with different properties.
科学研究应用
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities . Additionally, it is used in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 3,4-Dihydro-6,7-dimethoxy-2-methyl-1-veratrylisoquinolinium iodide involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors in the body, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
相似化合物的比较
When compared to similar compounds, 3,4-Dihydro-6,7-dimethoxy-2-methyl-1-veratrylisoquinolinium iodide stands out due to its unique structural features and diverse range of applications. Similar compounds include 6,7-Dimethoxy-2-methyl-3,4-dihydro-1(2H)-isoquinolinone and 6,7-Dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl derivatives . These compounds share some structural similarities but differ in their specific functional groups and biological activities.
属性
CAS 编号 |
3947-79-3 |
|---|---|
分子式 |
C21H26INO4 |
分子量 |
483.3 g/mol |
IUPAC 名称 |
1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolin-2-ium;iodide |
InChI |
InChI=1S/C21H26NO4.HI/c1-22-9-8-15-12-20(25-4)21(26-5)13-16(15)17(22)10-14-6-7-18(23-2)19(11-14)24-3;/h6-7,11-13H,8-10H2,1-5H3;1H/q+1;/p-1 |
InChI 键 |
NVQXCYSLJOYHMH-UHFFFAOYSA-M |
规范 SMILES |
C[N+]1=C(C2=CC(=C(C=C2CC1)OC)OC)CC3=CC(=C(C=C3)OC)OC.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-(3-Bromophenyl)pyrrolidin-1-yl]-1-(4-methoxyphenyl)ethan-1-one](/img/structure/B14176100.png)

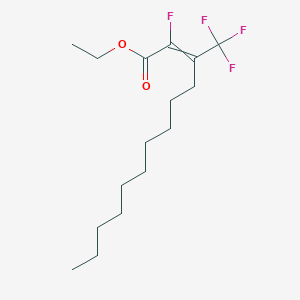
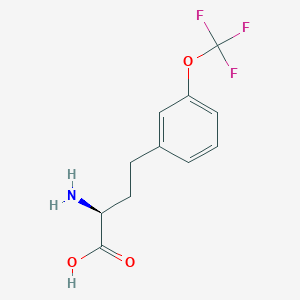
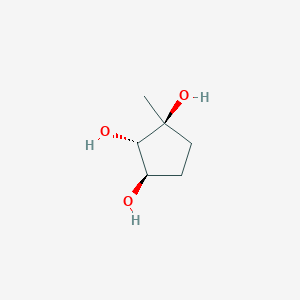

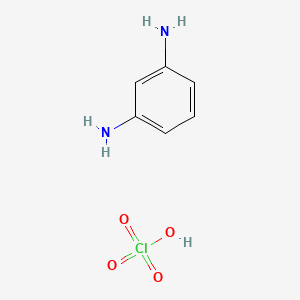
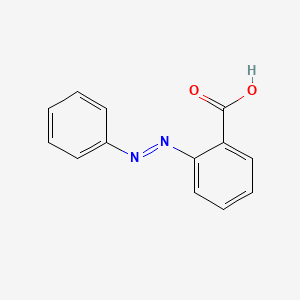
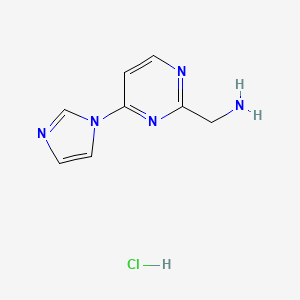
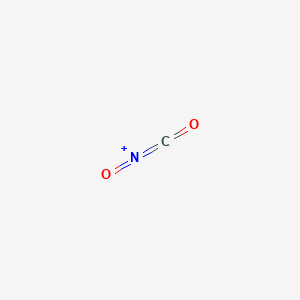
![(2R,3R)-2,3-dihydroxybutanedioic acid;ethyl (3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylate](/img/structure/B14176172.png)
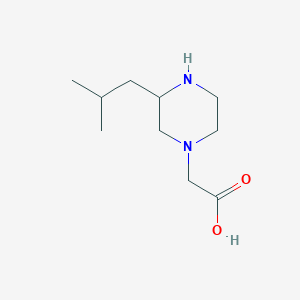
![4-(Cyclooct-1-en-1-yl)-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole](/img/structure/B14176176.png)
